2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and thiazole rings, followed by their functionalization and subsequent coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar in structure but with variations in functional groups.
4-CHLORO-N-(2,4,5-TRICHLORO-PHENYL)-BENZENESULFONAMIDE: Shares some structural motifs but differs in overall framework
Uniqueness
The uniqueness of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its intricate combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C33H23ClN4O2S |
---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
2-[3-[2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H23ClN4O2S/c1-20-9-11-21(12-10-20)28-18-30(22-13-15-24(34)16-14-22)38(36-28)33-35-29(19-41-33)23-5-4-6-25(17-23)37-31(39)26-7-2-3-8-27(26)32(37)40/h2-17,19,30H,18H2,1H3 |
InChI Key |
SMNSXNPLPAZLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC(=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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